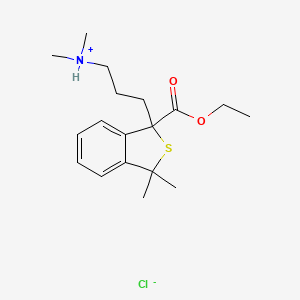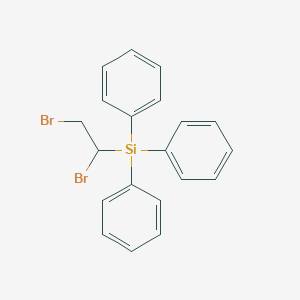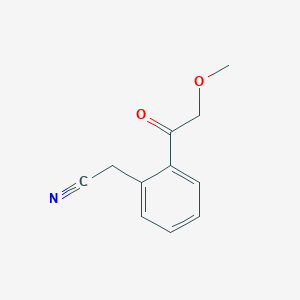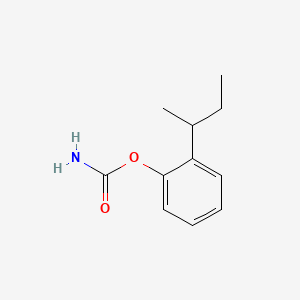![molecular formula C6H4N2O3 B13751519 2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
2,4-Dihydroxyfuro[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxyfuro[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a furan ring fused to a pyrimidine ring, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyfuro[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxy-5-nitropyrimidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydroxyfuro[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxyfuro[3,4-d]pyrimidine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an inhibitor of specific enzymes and receptors, contributing to its therapeutic potential.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
2,4-Dihydroxyfuro[3,4-d]pyrimidine can be compared with other fused pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities. Unlike other fused pyrimidines, it has a furan ring that enhances its reactivity and potential for functionalization.
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.
- Pyrido[2,3-d]pyrimidine: Exhibits significant antiviral and antibacterial properties.
- Quinazoline: Widely studied for its role as a kinase inhibitor in cancer therapy.
- Furo[2,3-d]pyrimidine: Similar to 2,4-Dihydroxyfuro[3,4-d]pyrimidine but with different substitution patterns affecting its biological activity.
Eigenschaften
Molekularformel |
C6H4N2O3 |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
1H-furo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |
InChI-Schlüssel |
IMQRGBGATIWEIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CO1)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13751440.png)
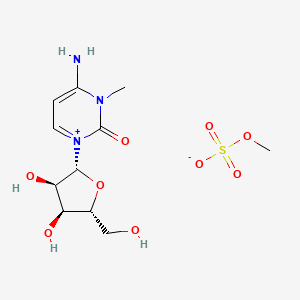
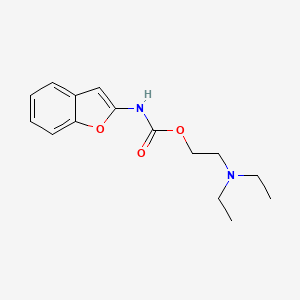
![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)
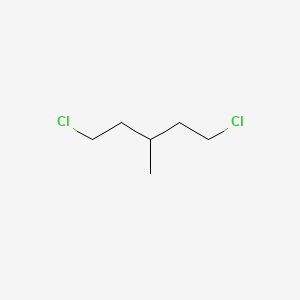

![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
